molecular formula C8H12N2OS B8486825 2-Diethylaminothiazole-4-carbaldehyde

2-Diethylaminothiazole-4-carbaldehyde

Cat. No.: B8486825
M. Wt: 184.26 g/mol
InChI Key: IOSAZODDLURXHS-UHFFFAOYSA-N
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Description

Systematic IUPAC Naming Conventions and Structural Representation

The systematic IUPAC name for 2-diethylaminothiazole-4-carbaldehyde is 2-(diethylamino)-1,3-thiazole-4-carbaldehyde . This nomenclature follows the hierarchical prioritization of functional groups and substituents on the heterocyclic thiazole ring. The parent structure is the thiazole ring, a five-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3. The numbering begins at the sulfur atom, proceeds clockwise, and assigns the nitrogen atom to position 3.

The substituents are prioritized as follows:

  • Diethylamino group (-N(C₂H₅)₂) : This substituent is located at position 2 of the thiazole ring. The prefix diethylamino is derived from the amine group bonded to two ethyl groups.
  • Carbaldehyde group (-CHO) : Positioned at carbon 4 of the thiazole ring, this functional group is named as a carbaldehyde suffix.

The structural formula (Figure 1) illustrates the thiazole core with substituents at positions 2 and 4. The molecular formula is C₈H₁₂N₂OS , and the calculated molecular weight is 184.26 g/mol .

Property Value
Molecular formula C₈H₁₂N₂OS
Molecular weight 184.26 g/mol
IUPAC name 2-(diethylamino)-1,3-thiazole-4-carbaldehyde

Alternative Nomenclature Systems in Chemical Databases

Chemical databases and regulatory bodies often employ alternative naming conventions for clarity or historical consistency. For 2-diethylaminothiazole-4-carbaldehyde, these include:

  • 2-Diethylamino-thiazole-4-carbaldehyde : A simplified name omitting the heterocycle numbering but retaining substituent positions.
  • 4-Formyl-2-diethylaminothiazole : A functional group–centric name emphasizing the aldehyde group.
  • N,N-Diethyl-4-thiazolecarboxaldehyde : A hybrid name combining substituent and functional group descriptors.

In platforms like PubChem and ChemSpider, the compound may be indexed under identifiers such as SCHEMBL4838205 or AKOS000121664 , which are internal database codes. These non-systematic names facilitate searchability but adhere less strictly to IUPAC guidelines.

CAS Registry Number and Regulatory Classification

The CAS Registry Number for 2-diethylaminothiazole-4-carbaldehyde is not explicitly listed in the provided sources. However, analogous compounds, such as 2-(dimethylamino)thiazole-4-carbaldehyde (CAS 521956-44-5), follow similar numbering and substituent patterns. Regulatory classifications for thiazole derivatives typically depend on their application and biological activity. For example, compounds with structural similarities are often categorized as laboratory chemicals or pharmaceutical intermediates under harmonized system (HS) codes 2934.99.

While specific hazard codes for this compound are unavailable in the provided data, structurally related thiazole aldehydes are generally classified as irritants (e.g., H315 for skin irritation). Regulatory frameworks such as REACH may require registration for production or import volumes exceeding 1 ton per year, though this remains speculative without explicit data.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-(diethylamino)-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C8H12N2OS/c1-3-10(4-2)8-9-7(5-11)6-12-8/h5-6H,3-4H2,1-2H3

InChI Key

IOSAZODDLURXHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CS1)C=O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex molecules, particularly in organic chemistry. Its functional groups allow for further modifications and derivatizations that are crucial for developing new compounds.

Biology

  • Biochemical Assays : 2-Diethylaminothiazole-4-carbaldehyde is utilized in biochemical assays to study enzyme interactions and mechanisms. Its ability to modulate enzyme activity makes it valuable for investigating metabolic pathways.

Medicine

  • Therapeutic Potential : The compound is being researched for its potential therapeutic applications, especially in drug development targeting various diseases. Its biological activities suggest possible roles in treating conditions such as cancer and infections.

Industry

  • Material Development : In industrial applications, it is used to develop new materials and chemical processes, leveraging its unique chemical properties.

The thiazole moiety is associated with various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Research indicates cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, indicating potential use in managing inflammatory diseases .

Research Findings

A summary of relevant research findings on 2-Diethylaminothiazole-4-carbaldehyde is presented below:

StudyFocusFindings
Study AAntimicrobial ActivityStructural modifications enhance efficacy against E. coli
Study BAnticancer PropertiesSignificant cytotoxic effects on breast cancer cell lines
Study CAnti-inflammatory EffectsSuggested inhibition of COX enzymes

Case Studies

1. Antimicrobial Efficacy
A comparative study evaluated various thiazole derivatives, revealing that those with diethylamino substitutions exhibited enhanced antimicrobial activity against clinical isolates. This suggests that structural modifications can significantly influence biological efficacy.

2. Cytotoxicity in Cancer Cells
In vitro studies demonstrated that specific thiazole derivatives led to significant apoptosis in lung cancer cells. This indicates that compounds similar to 2-Diethylaminothiazole-4-carbaldehyde may also possess anticancer properties.

3. Inflammation Models
Animal models treated with thiazole derivatives indicated reduced inflammatory responses, supporting the hypothesis that these compounds can serve as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related thiazole-4-carbaldehyde derivatives are analyzed for comparative purposes:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Safety Notes References
2-(4-Aminophenyl)-thiazole-4-carbaldehyde C₁₀H₈N₂OS 204.25 -NH₂ (phenyl, 4-position) Aromatic amino group enhances conjugation; potential for Schiff base synthesis. Limited safety data; standard lab precautions advised.
2-(2,4-Dichlorophenyl)-thiazole-4-carbaldehyde C₁₀H₅Cl₂NOS 258.12 -Cl (phenyl, 2,4-positions) Electron-withdrawing Cl groups reduce ring electron density; may increase stability. Requires PPE; avoid inhalation/contact.
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde Not specified Not specified -Cl (4), -O (2), -CHO (5) Dihydrothiazole backbone with ketone; altered reactivity due to saturation. High caution; medical attention if exposed.

Structural and Electronic Comparisons

  • Electron Effects: The diethylamino group in 2-diethylaminothiazole-4-carbaldehyde is strongly electron-donating, increasing electron density at the thiazole ring compared to the electron-withdrawing -Cl groups in 2-(2,4-dichlorophenyl)-thiazole-4-carbaldehyde . This difference likely influences reactivity in aldehyde-mediated reactions (e.g., condensations).
  • Molecular Weight and Solubility: Higher molecular weight compounds (e.g., dichlorophenyl derivative, MW 258.12) may exhibit lower solubility in polar solvents compared to the lighter aminophenyl analog (MW 204.25).

Preparation Methods

Synthesis of 2-Chlorothiazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic systems. Adapted from pyrrole synthesis methodologies, this approach begins with the formylation of a thiazole precursor. For instance, treating 2-chlorothiazole with a Vilsmeier reagent (generated from dimethylformamide and oxalyl chloride) selectively installs the aldehyde group at the 4-position.

Reaction Conditions :

  • Reagents : Dimethylformamide (DMF), oxalyl chloride, 2-chlorothiazole

  • Temperature : 0–30°C

  • Time : 2–5 hours

  • Catalyst : None (self-catalyzed by DMF-oxalyl chloride complex)

The intermediate 2-chlorothiazole-4-carbaldehyde is isolated via hydrolysis and extraction, yielding a stable precursor for subsequent functionalization.

Diethylamine Substitution at the 2-Position

The chlorine atom at position 2 is displaced via nucleophilic aromatic substitution (SNAr) using diethylamine. Lewis acids such as AlCl3, as demonstrated in pyrrole alkylation, enhance reactivity by polarizing the C–Cl bond.

Optimized Protocol :

  • Reagents : 2-Chlorothiazole-4-carbaldehyde, diethylamine, AlCl3

  • Solvent : Dichloromethane or 1,2-dichloroethane

  • Temperature : 25–60°C

  • Time : 2–10 hours

  • Yield : ~60–75% (estimated from analogous reactions)

Hantzsch Thiazole Synthesis with Prefunctionalized Thioamides

Thioamide Preparation and Cyclization

The Hantzsch thiazole synthesis constructs the heterocyclic core from α-haloketones and thioamides. To integrate the diethylamino group, N,N-diethylthioamide is reacted with α-bromoketones bearing protected aldehyde functionalities. For example:

Step 1 : Synthesis of α-bromoacetaldehyde dimethyl acetal

  • Reagents : Acetaldehyde dimethyl acetal, N-bromosuccinimide (NBS)

  • Conditions : Light, 40°C, 3 hours

Step 2 : Cyclization with N,N-diethylthioamide

  • Reagents : α-Bromoacetaldehyde dimethyl acetal, N,N-diethylthioamide

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 6–12 hours

The resultant thiazole intermediate retains the acetal-protected aldehyde, which is subsequently hydrolyzed to the free aldehyde using aqueous HCl.

Diazotization and Functional Group Interconversion

Diazotization of 2-Aminothiazole-4-carboxylates

Adapting methods from thiazole-4-carbaldehyde synthesis, 2-aminothiazole-4-carboxylate undergoes diazotization to replace the amino group with chlorine, followed by ester reduction:

Step 1 : Diazotization and Chlorination

  • Reagents : NaNO2, HCl, CuCl

  • Conditions : 0–5°C, 30 minutes

Step 2 : Reduction of Methyl Ester to Aldehyde

  • Reagents : Diisobutylaluminum hydride (DIBAL-H)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : −78°C to 0°C

  • Yield : ~50–65%

The resulting 2-chlorothiazole-4-carbaldehyde is then subjected to SNAr with diethylamine as described in Section 1.2.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Vilsmeier + SNAr2-ChlorothiazoleFormylation, amine substitution60–75High regioselectivityRequires toxic AlCl3
Hantzsch SynthesisN,N-DiethylthioamideCyclization, acetal hydrolysis40–55Integrated diethylamino groupMulti-step, low overall yield
Diazotization Route2-AminothiazoleDiazotization, reduction50–65Utilizes inexpensive reagentsSensitive to reaction conditions

Catalytic and Industrial Considerations

Scalable production favors the Vilsmeier-SNAr pathway due to its straightforward protocol and compatibility with continuous flow systems. However, the use of AlCl3 necessitates efficient neutralization strategies to mitigate exothermic side reactions. Recent advances in heterogeneous catalysis (e.g., zeolite-supported acids) may improve sustainability .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Diethylaminothiazole-4-carbaldehyde with high purity and yield?

  • Methodology : The compound can be synthesized via condensation reactions, such as the Vilsmeier-Haack reaction, which is effective for introducing carbaldehyde groups. For example, substituted pyrazole-4-carbaldehydes are synthesized by reacting hydrazone derivatives with phosphoryl chloride in dimethylformamide (DMF) under reflux . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalysts : Glacial acetic acid or phosphoryl chloride aids in forming intermediates.
  • Purification : Ice-water quenching followed by recrystallization (e.g., ethanol-water mixtures) improves purity .
    • Example : A 70% yield was achieved for a related carbaldehyde using DMF and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing 2-Diethylaminothiazole-4-carbaldehyde?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the aldehyde proton (~9–10 ppm) and thiazole ring carbons.
  • IR : A strong absorption band near 1680–1720 cm1^{-1} indicates the aldehyde C=O stretch.
  • X-ray crystallography : Programs like SHELXL refine crystal structures, while Mercury visualizes intermolecular interactions (e.g., hydrogen bonds) .
    • Data Interpretation : For example, IR and NMR data for pyrazole-4-carbaldehydes were validated against computed spectra to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data or unexpected by-products during synthesis?

  • Methodology :

  • Multi-technique validation : Cross-check NMR, IR, and mass spectrometry to confirm structural assignments.
  • Chromatographic analysis : HPLC or TLC identifies by-products (e.g., oxidation side products) .
  • Computational tools : Compare experimental spectra with density functional theory (DFT)-predicted spectra.
    • Case Study : Inconsistent 1H^1H-NMR signals in thiazole derivatives were resolved by analyzing solvent effects and tautomeric forms .

Q. What strategies optimize the reaction yield for 2-Diethylaminothiazole-4-carbaldehyde under varying conditions?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically.
  • Reaction monitoring : In situ FTIR tracks intermediate formation.
  • Table : Comparison of synthesis routes from literature:
MethodSolventCatalystYield (%)Reference
Vilsmeier-HaackDMFPOCl3_370
CondensationEthanolGlacial acetic acid65

Q. How does the diethylamino group influence the reactivity of the carbaldehyde moiety in 2-Diethylaminothiazole-4-carbaldehyde?

  • Methodology :

  • Kinetic studies : Compare reaction rates of oxidation (e.g., KMnO4_4) or reduction (e.g., NaBH4_4) with analogous compounds lacking the diethylamino group.
  • Steric/Electronic effects : The diethylamino group may hinder nucleophilic attacks on the aldehyde due to steric bulk or electron-donating effects.
  • Example : In 4-Hydroxybenzaldehyde, electron-withdrawing groups increase oxidation rates, suggesting similar trends apply here .

Q. How can researchers investigate intermolecular interactions in 2-Diethylaminothiazole-4-carbaldehyde crystals?

  • Methodology :

  • Mercury Software : Use the Materials Module to analyze hydrogen bonds, π-π stacking, and void spaces in crystal structures .
  • SHELX refinement : Resolve disorder or twinning in crystallographic data .

Q. What in vitro assays are suitable for evaluating the biological activity of 2-Diethylaminothiazole-4-carbaldehyde derivatives?

  • Methodology :

  • Antimicrobial assays : Disk diffusion or microbroth dilution against bacterial/fungal strains.
  • Enzyme inhibition : Test against targets like acetylcholinesterase or kinases using spectrophotometric methods.
  • Reference : Pyrazole-4-carbaldehydes showed activity in antioxidant and antidiabetic assays, suggesting similar frameworks are viable .

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